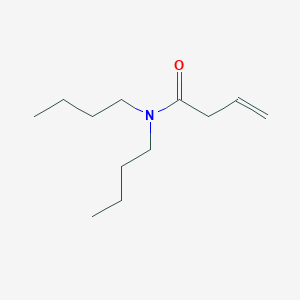
N,N-Dibutylbut-3-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutylbut-3-enamide is an organic compound belonging to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dibutylbut-3-enamide can be synthesized through several methods. One common approach involves the dehydrogenation of N,N-dibutylbutanamide. This reaction can be facilitated by using an iron-assisted regioselective oxidative desaturation process . Another method involves the direct synthesis of enamides via electrophilic activation of amides using lithium hexamethyldisilazide (LiHMDS) and triflic anhydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The iron-assisted oxidative desaturation method is preferred for its efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibutylbut-3-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming N,N-dibutylbutanamide.
Substitution: The double bond in this compound can participate in substitution reactions, leading to the formation of various substituted enamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are often employed.
Major Products
The major products formed from these reactions include various substituted enamides, oxides, and reduced amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Dibutylbut-3-enamide has several applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the formation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N,N-Dibutylbut-3-enamide exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical outcomes. The exact pathways and targets are still under investigation, but it is known to interact with proteins and other biomolecules through its amide and double bond functionalities .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Diethylbut-3-enamide
- N,N-Dimethylbut-3-enamide
- N,N-Dipropylbut-3-enamide
Uniqueness
N,N-Dibutylbut-3-enamide is unique due to its specific chain length and substitution pattern, which confer distinct chemical properties and reactivity. Compared to its analogs, it offers different steric and electronic effects, making it suitable for specific applications in synthesis and research .
Propiedades
Número CAS |
920112-93-2 |
|---|---|
Fórmula molecular |
C12H23NO |
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
N,N-dibutylbut-3-enamide |
InChI |
InChI=1S/C12H23NO/c1-4-7-10-13(11-8-5-2)12(14)9-6-3/h6H,3-5,7-11H2,1-2H3 |
Clave InChI |
DECBTWHNXADZBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Triethyl{[(2S,3R)-3-methylpent-4-en-2-yl]oxy}silane](/img/structure/B12624595.png)
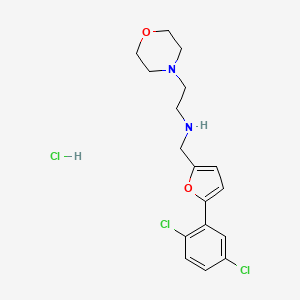
![4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol](/img/structure/B12624604.png)
![1-Methyl-2-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B12624631.png)
![N-(3-((4-chlorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12624634.png)
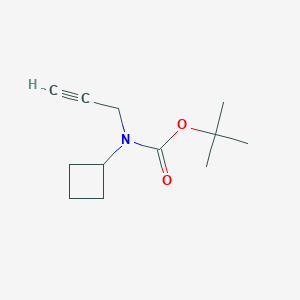
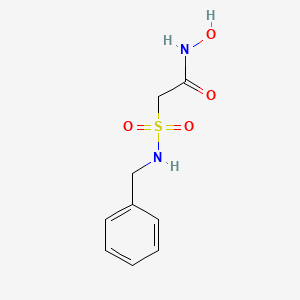
![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1-methyl-1H-indole](/img/structure/B12624654.png)
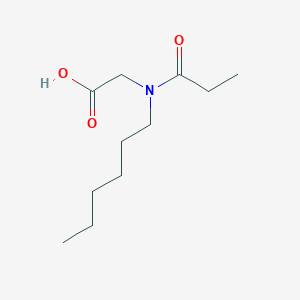
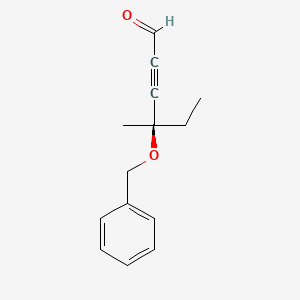
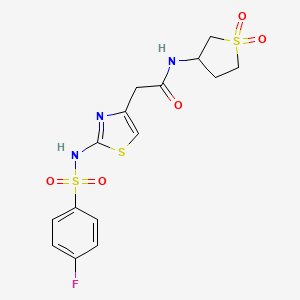

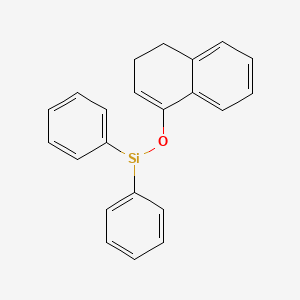
![3-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B12624689.png)
